Furo[2,3-c]pyridin-3(2H)-one hydrochloride
Overview
Description
Furo[2,3-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that consists of a furan ring fused to a pyridine ring
Mechanism of Action
Target of Action
The primary target of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is Gram-positive bacteria . This compound has been used for specific imaging and photodynamic ablation of these bacteria .
Mode of Action
This compound interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular structures .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the response to ROS. The generated ^1O2 and ˙OH can cause oxidative damage to proteins, lipids, and DNA, leading to cell death . This is particularly effective against Gram-positive bacteria, making this compound a potential tool for combating multiple drug-resistant bacteria .
Pharmacokinetics
Given its use in imaging and photodynamic ablation, it is likely that this compound has properties that allow it to be taken up by cells and generate ros when exposed to certain wavelengths of light .
Result of Action
The result of the action of this compound is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound’s ability to generate ROS leads to oxidative damage and cell death in these bacteria .
Action Environment
The action of this compound is influenced by the presence of light, as light exposure is necessary for the generation of ROS . Other environmental factors that could influence the action of this compound include the presence of oxygen (necessary for the formation of ROS) and the specific characteristics of the bacterial cells being targeted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aldehydes and azides, which are cyclized by heating in Dowtherm to form furopyridones. These compounds are then aromatized with phosphorus oxychloride to produce chloro derivatives, which can be further modified through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridin-3(2H)-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for aromatization, hydrazine hydrate for reduction, and sodium alkoxides for nucleophilic substitution. Reaction conditions typically involve heating and the use of catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Major products formed from these reactions include various substituted furopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Furo[2,3-c]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Furo[2,3-c]pyridin-3(2H)-one hydrochloride can be compared with other similar compounds, such as:
Furo[3,2-c]pyridine: Another heterocyclic compound with a similar structure but different ring fusion pattern.
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones: Compounds with additional fused rings, leading to different chemical properties and applications.
Pyrimidine derivatives: Compounds with a pyrimidine ring that exhibit different biological activities and mechanisms of action.
These comparisons highlight the unique structural features and diverse applications of this compound in various fields of research.
Properties
IUPAC Name |
furo[2,3-c]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-3-8-2-1-5(6)7;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVRHCYASFZWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704463 | |
Record name | Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-51-5 | |
Record name | Furo[2,3-c]pyridin-3(2H)-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106531-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H-furo[2,3-c]pyridin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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